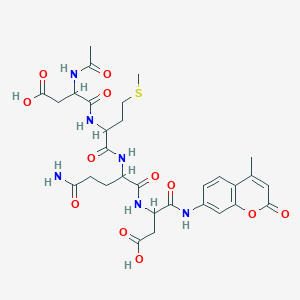
Ac-Asp-Met-Gln-Asp-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Asp-Met-Gln-Asp-AMC, also known as N-acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartyl-7-amino-4-methylcoumarin, is a fluorogenic substrate for Caspase 3 (Apopain). Caspase 3 is a cysteine protease that is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). This compound is significant in the study of apoptosis and has implications in diseases such as Alzheimer’s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Met-Gln-Asp-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity (>95%) of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Asp-Met-Gln-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by Caspase 3. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected by its fluorescence properties .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Caspase 3 enzyme and buffer solutions containing salts and stabilizers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized in various assays to measure Caspase 3 activity .
Applications De Recherche Scientifique
Ac-Asp-Met-Gln-Asp-AMC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the activity of Caspase 3 and other related proteases.
Biology: Employed in cell-based assays to monitor apoptosis in various cell lines.
Industry: Utilized in the development of diagnostic kits and research reagents for apoptosis detection.
Mécanisme D'action
Ac-Asp-Met-Gln-Asp-AMC exerts its effects by serving as a substrate for Caspase 3. Upon cleavage by Caspase 3, the AMC moiety is released, which can be detected by its fluorescence. This reaction provides a quantitative measure of Caspase 3 activity, allowing researchers to study the enzyme’s role in apoptosis. The molecular targets involved include the peptide bonds within the substrate that are specifically recognized and cleaved by Caspase 3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-AMC: Another fluorogenic substrate for Caspase 3, but with a different peptide sequence (Asp-Glu-Val-Asp).
Ac-DMQD-AMC: A more specific substrate for Caspase 3 compared to Ac-DEVD-AMC, with a similar peptide sequence to Ac-Asp-Met-Gln-Asp-AMC.
Uniqueness
This compound is unique due to its high specificity for Caspase 3, making it a valuable tool for studying this enzyme’s activity in various biological contexts. Its ability to release a highly fluorescent product upon cleavage allows for sensitive detection and quantification of Caspase 3 activity .
Propriétés
IUPAC Name |
3-acetamido-4-[[1-[[5-amino-1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15130044.png)
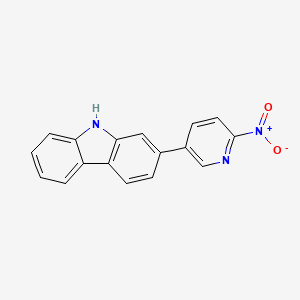
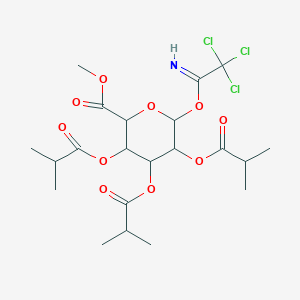
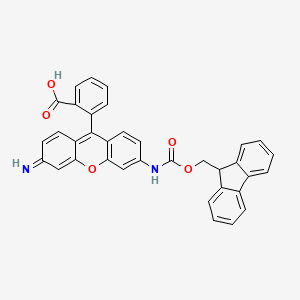

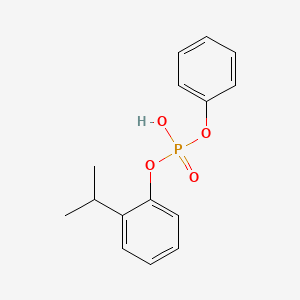
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)

![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)
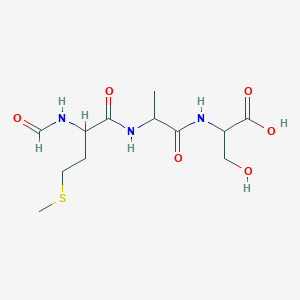
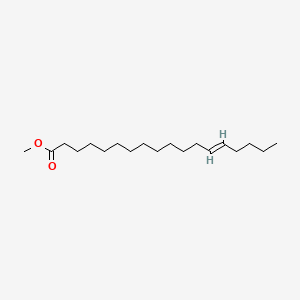
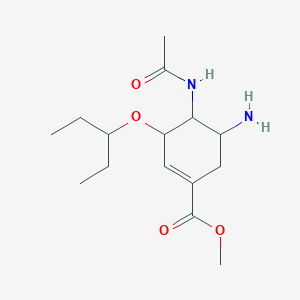
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
